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molecular formula C12H17NO2 B8515848 Ethyl[3-(2-aminoethyl)phenyl]acetate

Ethyl[3-(2-aminoethyl)phenyl]acetate

Cat. No. B8515848
M. Wt: 207.27 g/mol
InChI Key: MTHIKBLUYVDMTH-UHFFFAOYSA-N
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Patent
US07629358B2

Procedure details

Triphenylphosphine (3.88 g, 23.3 mmol) was added in one portion to a stirred solution of ethyl[3-(2-azidoethyl)phenyl]acetate (Preparation 57) (3.88 g, 16.6 mmol) in tetrahydrofuran (100 ml) at room temperature under nitrogen. The reaction was stirred for 18 hours and water (5 ml) added and the reaction heated at 50° C. for 4 hours, the reaction was cooled to room temperature and the solvent removed in vacuo. The residue was dissolved in saturated aqueous sodium hydrogen carbonate (40 ml) and the aqueous extracted with dichloromethane (3×50 ml). The combined organics were dried (sodium sulfate), the solvent removed in vacuo and the residue purified by flash column chromatography on silica gel eluting with dichlromethane:methanol (95:5, by volume) to give the title compound as a colourless oil (3.11 g). 1H NMR (400 MHz, CDCl3): δ 7.26-7.22 (1H, t), 7.13-7.08 (3H, t), 4.16-4.11 (2H, m), 3.58 (2H, s), 2.96-2.93 (2H, t), 2.74-2.71 (2H, t), 1.25-1.22 (3H, t) ppm. LRMS (electrospray): M/Z [M+H]+ 208, [M+NA]+ 230, [M−H]− 206.
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
ethyl[3-(2-azidoethyl)phenyl]acetate
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20]([O:22][C:23](=[O:36])[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH2:31][CH2:32][N:33]=[N+]=[N-])[CH:26]=1)[CH3:21].O>O1CCCC1>[CH2:20]([O:22][C:23](=[O:36])[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH2:31][CH2:32][NH2:33])[CH:26]=1)[CH3:21]

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
ethyl[3-(2-azidoethyl)phenyl]acetate
Quantity
3.88 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)CCN=[N+]=[N-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in saturated aqueous sodium hydrogen carbonate (40 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica gel eluting with dichlromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC=C1)CCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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